1,2-苯并噁唑-7-醇

描述

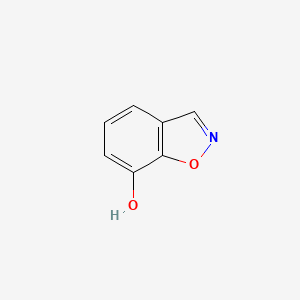

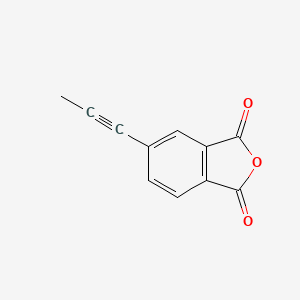

1,2-Benzoxazol-7-ol is a heterocyclic compound that features a benzoxazole ring, a structure where a benzene ring is fused with an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the hydroxyl group at the 7th position on the benzoxazole ring can influence the compound's reactivity and physical properties, making it a valuable moiety in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the oxidative coupling or an SNAr reaction to introduce the benzoxazol-2-yl- substituent, which acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines . Another method includes a one-pot condensation approach for the synthesis of heterocyclic compounds, such as 1,4,2-dioxazoles, using a β-cyclodextrin nanoreactor in aqueous media, which provides a green alternative method . Additionally, S-benzoxazolyl glycosides have been synthesized and used as stable protecting moieties and potent anomeric leaving groups in oligosaccharide synthesis .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques. For instance, the chemical structures of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene, a related compound with a benzene core, was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzoxazole derivatives participate in various chemical reactions. For example, the S-benzoxazolyl moiety can be selectively activated to afford different linked disaccharides, demonstrating its versatility in glycosidation reactions . In another study, the reduction of a bis(azoxy)benzene derivative led to the synthesis of cyclotrisazobenzene, a compound with a highly symmetrical macrocycle structure . Additionally, the synthesis of fluorescent benzoxazole derivatives involved coupling reactions and reductions, highlighting the reactivity of the benzoxazole ring in forming complex structures with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the synthesized fluorescent benzoxazole derivatives exhibit absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm with excellent quantum yield, indicating their potential use in optical applications . The acidity and spectral properties of related compounds, such as 4,5-dihydro-1H-benz[g]indazol-7-ol, have been studied through infrared, pmr, and uv spectral analysis, as well as pKa measurements, to understand their tautomeric structures and behavior under physiological conditions10.

科研应用

微波辅助合成苯并噁唑衍生物

通过微波辅助技术合成苯并噁唑衍生物,包括1,2-苯并噁唑-7-醇,已经彻底改变了这一领域。这种方法不仅加快了化学反应的速度,还允许在不同的反应条件下合成这些化合物,从而产生各种衍生物。这些衍生物已经被探索其在药理活性中的潜力,展示了苯并噁唑核在药物化学中的多功能性(Özil & Menteşe, 2020)。

2-巯基苯并噁唑的S-芳基化

2-巯基苯并噁唑的S-芳基化,包括类似1,2-苯并噁唑-7-醇的化合物,一直是研究的焦点,因为合成化合物具有生物学和药理学性质。这种方法以其广泛的底物范围和高通用性而闻名,使其成为构建各种2-芳基硫代苯并噁唑的有价值工具(Vessally et al., 2018)。

植物防御代谢产物中的抗菌支架

苯并噁唑类化合物,包括苯并噁唑啉和衍生物,已被确定为具有潜在抗菌支架作用的植物防御代谢产物。类似于1,2-苯并噁唑-7-醇衍生物中发现的结构,1,4-苯并噁唑-3-酮骨架在设计新的抗菌化合物方面显示出潜力。这突显了苯并噁唑衍生物在开发新的抗菌剂方面的潜力(de Bruijn, Gruppen, & Vincken, 2018)。

药物发现中的最新进展

苯并噁唑基团是药物发现中的基石,因为它具有广泛的生物活性。最近的专利强调了苯并噁唑衍生物,包括1,2-苯并噁唑-7-醇,在靶向各种蛋白靶标和疾病中的作用,凸显了这些化合物在药物化学和药理学中的重要性(Wong & Yeong, 2021)。

Safety And Hazards

未来方向

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . The unique benzoxazole scaffold exhibits an impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation agents, and so on . The number of reports describing benzoxazole-containing highly active compounds leads to the expectation that this scaffold will further emerge as a potential candidate in the field of drug discovery .

性质

IUPAC Name |

1,2-benzoxazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKCOMOHIDVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614339 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzoxazol-7-ol | |

CAS RN |

55559-31-4 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)